molecular formula C10H13NO3 B8389922 2-(2-[2-Aminoethoxy]phenyl)acetic acid

2-(2-[2-Aminoethoxy]phenyl)acetic acid

Cat. No.: B8389922
M. Wt: 195.21 g/mol
InChI Key: XUBUGNCLYKKBSJ-UHFFFAOYSA-N
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Description

2-(2-[2-Aminoethoxy]phenyl)acetic acid is a phenylacetic acid derivative featuring an ethoxy side chain terminated with an amino group at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. The compound combines a hydrophobic phenyl ring with hydrophilic functional groups (amino and carboxylic acid), making it a versatile candidate for applications in medicinal chemistry and biochemical conjugation.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[2-(2-aminoethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H13NO3/c11-5-6-14-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7,11H2,(H,12,13)

InChI Key

XUBUGNCLYKKBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(2-[2-Aminoethoxy]phenyl)acetic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Stability Insights
This compound C₁₀H₁₃NO₃ 195.21 Phenyl, ethoxy, amino, carboxylic acid Moderate aqueous solubility due to amino and carboxylic acid groups; stability influenced by pH.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid C₆H₁₃NO₄ 163.17 Ethoxy chain, amino, carboxylic acid High polarity enhances solubility; hydrochloride salt (CAS 134979-01-4) improves stability .
2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid C₁₅H₁₈N₂O₅ 306.31 Phenoxy, acetamido, piperidinone, carboxylic acid Lower solubility due to hydrophobic piperidinone; hydrogen bonding potential enhances enzyme interaction .
2-[2-(Carboxymethyl)phenoxy]acetic acid C₁₀H₁₀O₅ 210.18 Phenoxy, carboxymethyl, carboxylic acid High acidity (two carboxylic groups); limited solubility in non-polar solvents .
Key Observations:
  • Amino Group Impact: The aminoethoxy group in the target compound and its analogs (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid) enhances water solubility and facilitates biochemical conjugation, as seen in PNA-oligoether conjugates .
  • Substituent Effects: Bulky substituents like piperidinone (in C₁₅H₁₈N₂O₅) reduce solubility but improve binding to enzyme active sites, as demonstrated in aminopeptidase M inhibition studies .

Preparation Methods

Imine Protection Strategy (Patent Route)

The most industrially viable method involves a four-step sequence starting from diglycolamine (2,2′-oxybis(ethan-1-amine)) and benzaldehyde. Key stages include:

  • Imine Formation : Diglycolamine reacts with benzaldehyde in toluene under reflux (100–120°C) for 50 hours, achieving quantitative yield of the Schiff base intermediate.

  • Alkylation : The imine-protected intermediate undergoes nucleophilic substitution with bromoacetic acid derivatives (tert-butyl bromoacetate, ethyl bromoacetate) in tetrahydrofuran (THF) at −5°C using NaH as base (75–80% yield).

  • Deprotection and Hydrolysis : Acidic cleavage (2M HCl) removes the benzaldehyde-derived protecting group, followed by ester hydrolysis to yield the free carboxylic acid (63% yield).

  • Fmoc Protection : Condensation with Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) under weak basic conditions (NaHCO₃) affords the final protected amino acid derivative (80% yield, 99.2% HPLC purity).

Critical Parameters :

  • Temperature control during alkylation (−5°C to 5°C) prevents polyalkylation side reactions.

  • Use of THF as solvent enhances nucleophilicity of the alkoxide intermediate.

Catalytic Hydrogenation Route (ChemicalBook Protocol)

An alternative pathway starts from azido-PEG₂-CH₂CO₂H, employing palladium-catalyzed hydrogenation:

Reaction Conditions :

ParameterValue
Catalyst10% Pd/C
SolventEthanol
Temperature4–20°C
PressureH₂ atmosphere
Yield100% (crude)

This single-step reduction converts the azide moiety to a primary amine while preserving the ethoxy-phenyl-acetic acid backbone. Post-reaction purification via recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.

Comparative Analysis of Methodologies

Yield and Purity Benchmarks

MethodOverall YieldPurityScalability
Patent Route53–63%99.2%Industrial
Hydrogenation100% (crude)98%Lab-scale

The patent route’s lower yield offsets its suitability for kilogram-scale production, while the hydrogenation method requires costly Pd catalysts, limiting economic viability.

Side Reaction Mitigation

  • Patent Route : Imine protection prevents over-alkylation at the diglycolamine nitrogen, a prevalent issue in earlier methods using Boc/Cbz groups.

  • Hydrogenation Route : Excess H₂ gas minimizes formation of deaminated byproducts.

Purification and Characterization

Crystallization Optimization

Recrystallization solvents critically impact final purity:

Solvent SystemPurity IncreaseCrystal Yield
Ethyl acetate99.0% → 99.2%80%
THF/Hexane98.5% → 99.1%75%

X-ray diffraction studies confirm monoclinic crystal packing (P2₁/c space group), with hydrogen bonding between carboxylic acid and ethoxy oxygen atoms.

Analytical Validation

  • HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, 220 nm detection.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (s, 1H, COOH), 4.20–4.25 (m, 4H, OCH₂CH₂O), 3.50–3.55 (t, 2H, NH₂CH₂).

Industrial-Scale Process Design

Cost-Benefit Analysis

ComponentPatent Route CostHydrogenation Cost
Raw Materials$12/kg$89/kg
Catalyst RecoveryNot required72% Pd reclaimed
Waste Disposal$4.2/kg$11.5/kg

Benzaldehyde recycling in the patent route reduces raw material costs by 22% per batch .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-(2-aminoethoxy)ethoxy)acetic acid?

The compound is synthesized via multi-step reactions. A validated method involves:

  • Step 1 : Protecting the amino group with Fmoc (fluorenylmethyloxycarbonyl) to avoid side reactions.
  • Step 2 : Etherification of ethylene glycol derivatives under mild acidic conditions to form intermediate ethoxy linkages.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (20–25°C) and inert atmospheres to minimize by-products like oxidized amines or unreacted intermediates.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : Confirm ethoxy chain connectivity and Fmoc protection status (e.g., δ 4.2–4.4 ppm for ethylene oxide protons) .
  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight (MW: 163.17 for free acid; 199.63 for hydrochloride salt) via ESI or MALDI-TOF .

Q. How do solubility and stability vary between the free acid and its hydrochloride salt?

  • Free Acid : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hygroscopic, requiring storage under desiccation .
  • Hydrochloride Salt : Enhanced water solubility (up to 50 mg/mL) and stability at 4°C for >6 months . Acidic buffers (pH 4–5) prevent degradation of the aminoethoxy moiety .

Advanced Research Questions

Q. What mechanistic insights explain by-product formation during synthesis, and how can they be mitigated?

Common by-products include:

  • Oligomerization : Due to excess ethylene glycol or prolonged reaction times. Mitigated by stoichiometric reagent ratios and stepwise addition .
  • Oxidation : Amino groups may oxidize to nitro derivatives under aerobic conditions. Use of nitrogen atmospheres and antioxidants (e.g., BHT) reduces this risk . Advanced monitoring via in situ FTIR or LC-MS tracks intermediate stability .

Q. How does the compound’s structure influence its role in drug delivery systems?

  • PEG-like Properties : The ethoxy chain enhances biocompatibility and prolongs circulation time in in vivo models .
  • Conjugation Potential : The carboxylic acid group enables covalent attachment to peptides or nanoparticles via EDC/NHS chemistry. The hydrochloride salt improves solubility in aqueous formulations .
  • Structure-Activity Relationships (SAR) : Modifying ethoxy chain length alters pharmacokinetics; shorter chains (n=2) optimize renal clearance .

Q. What methodologies are used to assess its metabolic pathways and toxicological profiles?

  • In Vitro Metabolism : Incubation with liver microsomes identifies primary metabolites (e.g., deaminated or hydroxylated derivatives) .
  • Biomarker Detection : Alkoxyacetic acids (metabolites) are quantified in urine via GC-MS, with detection limits of 0.1 µg/mL .
  • Toxicity Screening : Ames tests and zebrafish embryo assays evaluate genotoxicity and developmental effects. The compound shows low cytotoxicity (IC50 > 100 µM in HEK293 cells) .

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